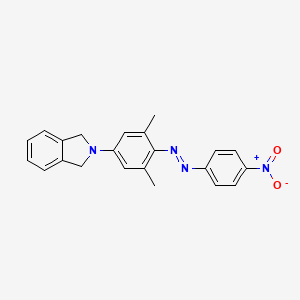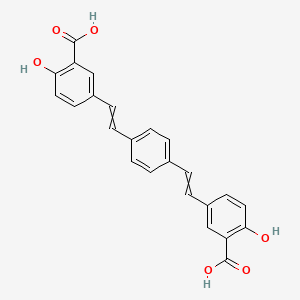![molecular formula C28H21FN2O5 B11939486 Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 853333-98-9](/img/structure/B11939486.png)
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C28H21FN2O5 It is a derivative of pyrrolo[1,2-a][1,10]phenanthroline, a fused heterocyclic system known for its unique structural and electronic properties
Métodos De Preparación
The synthesis of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a][1,10]phenanthroline core: This step involves the cyclization of 1,10-phenanthroline with an appropriate pyrrole precursor under acidic conditions.
Introduction of the 4-fluorobenzoyl group: The core structure is then subjected to Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the diethyl ester.
Análisis De Reacciones Químicas
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:
Materials Science: Due to its rigid planar structure and extended π-conjugation, this compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry: The compound’s ability to intercalate with DNA base pairs makes it a candidate for the development of novel anticancer agents.
Coordination Chemistry: As a ligand, it can form stable complexes with transition metals, which are useful in catalysis and as probes for studying metal-ligand interactions.
Mecanismo De Acción
The mechanism of action of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate largely depends on its application. In medicinal chemistry, its ability to intercalate with DNA disrupts the replication process, leading to cell death in cancer cells. The compound’s planar structure allows it to slide between DNA base pairs, stabilizing the DNA-ligand complex and inhibiting the activity of DNA polymerase.
Comparación Con Compuestos Similares
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds such as:
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: This compound has a bromine atom instead of fluorine, which affects its reactivity and electronic properties.
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The presence of a nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior.
Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The methyl group provides electron-donating effects, influencing the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific electronic properties imparted by the fluorine atom, which can enhance its interactions with biological targets and its performance in electronic applications.
Propiedades
Número CAS |
853333-98-9 |
|---|---|
Fórmula molecular |
C28H21FN2O5 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
Clave InChI |
YGIFPAOOGPXLLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)





![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)




